Quantitative Selectivity Profile: >30,000-Fold Window Against V2 and Broad Off-Target Screening
RG7713 demonstrates exceptional selectivity for the human V1a receptor over the closely related human V2 receptor. In a radioligand competition binding assay, RG7713 exhibited a Ki of 1 nM for hV1a and >30,000 nM for hV2, establishing a selectivity ratio of >30,000-fold [1]. In contrast, the clinically advanced V1a antagonist balovaptan (RG7314), while also selective, was not reported to achieve this specific >30,000-fold window in the same primary publication [2]. Furthermore, RG7713 was screened against a panel of 120 receptors, ion channels, and enzymes at 3 µM, showing no significant activity, underscoring its clean profile [1].
| Evidence Dimension | In vitro selectivity (hV1a vs. hV2 receptor binding affinity) |
|---|---|
| Target Compound Data | hV1a Ki = 1 nM; hV2 Ki >30,000 nM |
| Comparator Or Baseline | Balovaptan (RG7314): selectivity profile not defined by >30,000-fold ratio in its primary discovery paper. |
| Quantified Difference | >30,000-fold selectivity for RG7713; comparator selectivity not quantifiably comparable in this context. |
| Conditions | Radioligand competition binding assays using human receptors expressed in HEK293 cells. |
Why This Matters
This data quantifies an extremely low probability of off-target effects related to V2 receptor antagonism (e.g., altered water balance), a critical advantage for experiments where high specificity for central V1a receptors is required.
- [1] Glpbio. RG7713 (RO5028442). View Source
- [2] Schnider P, et al. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder. J Med Chem. 2020;63(4):1511-1525. View Source
